5-Mercapto-2-methoxy-4-methylbenzoic acid

Übersicht

Beschreibung

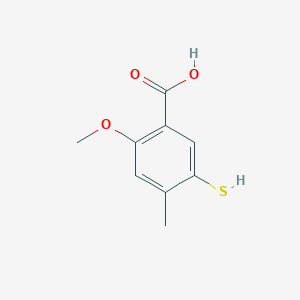

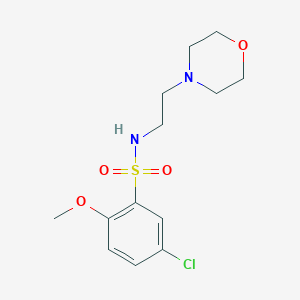

5-Mercapto-2-methoxy-4-methylbenzoic acid is a chemical compound with the CAS Number 439579-12-1 . It has a molecular weight of 198.24 and its IUPAC name is 2-methoxy-4-methyl-5-sulfanylbenzoic acid . It is a solid substance and is stored in a refrigerator .

Molecular Structure Analysis

The InChI code for 5-Mercapto-2-methoxy-4-methylbenzoic acid is1S/C9H10O3S/c1-5-3-7 (12-2)6 (9 (10)11)4-8 (5)13/h3-4,13H,1-2H3, (H,10,11) . This indicates that the molecule consists of 9 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis

5-Mercapto-2-methoxy-4-methylbenzoic acid is a solid substance . It has a molecular weight of 198.24 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- 5-Mercapto-2-methoxy-4-methylbenzoic acid is utilized as a starting material in the synthesis of complex compounds. For example, Jebur and Ismail (2019) demonstrated its use in producing compounds with potential applications in controlling phytopathogenic fungi. The study highlighted the compound's effectiveness in inhibiting the growth of fungi like Fusarium oxysporum, Macrophomina phaseolina, and Rhizoctonia solani (I. K. Jebur & Salih Mohammed Ismail, 2019).

Antimicrobial Properties

- The compound has been used in the synthesis of antimicrobial agents. Sah et al. (2014) reported the synthesis of derivatives from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a similar compound, showing moderate activity against bacteria like Escherichia coli and Salmonella typhi, and fungi such as Aspergillus niger (P. Sah et al., 2014).

Antitumor Activity

- Abou-Elmagd and Hashem (2016) explored the antitumor and antimicrobial activities of novel fused and spiro heterocycles derived from a 2(3H)-furanone derivative, incorporating 5-mercapto-2-methoxy-4-methylbenzoic acid. Some of these compounds showed promising activities in this regard (Wael S. I. Abou-Elmagd & A. Hashem, 2016).

Nematicidal Agents

- The compound also finds application in the creation of nematicidal agents. Srinivas, Nagaraj, and Reddy (2008) synthesized methylene-bisthiazolidinone derivatives using a similar compound, 5-(3-formyl-4-methoxybenzyl)-2-methoxybenzaldehyde, exhibiting significant nematicidal and antibacterial activities (A. Srinivas, A. Nagaraj & C. S. Reddy, 2008).

Tyrosinase Inhibition

- Chai et al. (2020) identified 5-methoxy-2-mercaptobenzimidazole, closely related to 5-mercapto-2-methoxy-4-methylbenzoic acid, as an effective inhibitor of tyrosinase. This study provides insights into the potential use of such compounds in controlling enzymatic activities (Wei-Ming Chai et al., 2020).

Safety And Hazards

The safety information for 5-Mercapto-2-methoxy-4-methylbenzoic acid indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

2-methoxy-4-methyl-5-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-5-3-7(12-2)6(9(10)11)4-8(5)13/h3-4,13H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKVDVNVKYMYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Mercapto-2-methoxy-4-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Hydroxy-3-(4-phenylphenoxy)propyl]-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B503064.png)

![{4-[2-Hydroxy-3-(4-methyl-1-piperidinyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B503067.png)

![1-(Benzylamino)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B503074.png)

![3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B503081.png)

![1-Methyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B503085.png)